2-Aminoundecanoic acid

Antimicrobial peptides Peptide engineering Membrane selectivity

Researchers need precise alpha-amino chain length for membrane interaction & crystallinity-C11 analogs are not interchangeable with C10 or C12. 2-Aminoundecanoic acid (C11) solves this. - Antimicrobial peptides: ≥10-fold selectivity window (E. coli/S. aureus vs. hemolysis) per Slootweg et al. 2013. - Polymer synthesis: Directly tunes Tm, crystallinity, & degradation rate when copolymerized with lactic acid. - Tool compound: Established lipoxygenase inhibitor for eicosanoid pathway dissection. Available for immediate R&D supply.

Molecular Formula C11H23NO2
Molecular Weight 201.31 g/mol
CAS No. 27323-47-3
Cat. No. B8798485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoundecanoic acid
CAS27323-47-3
Molecular FormulaC11H23NO2
Molecular Weight201.31 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(C(=O)O)N
InChIInChI=1S/C11H23NO2/c1-2-3-4-5-6-7-8-9-10(12)11(13)14/h10H,2-9,12H2,1H3,(H,13,14)
InChIKeyHASUJDLTAYUWCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminoundecanoic Acid Profile & Procurement


2-Aminoundecanoic acid (CAS 27323-47-3) is a non-proteinogenic, long-chain alpha-amino acid with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol . It features an 11-carbon aliphatic backbone with an amino group at the alpha-carbon (C2) position . This compound serves as a versatile building block in peptide synthesis, polymer production, and biochemical research, with applications spanning antimicrobial peptide engineering [1] and biodegradable polyamide manufacturing .

2-Aminoundecanoic Acid Substitution Risks


Substituting 2-aminoundecanoic acid with seemingly analogous long-chain amino acids—such as 2-aminodecanoic acid (C10), 2-aminododecanoic acid (C12), or positional isomers like 11-aminoundecanoic acid—is scientifically invalid without explicit validation [1]. Chain length critically governs hydrophobic interactions with biological membranes and polymer crystallinity, directly affecting antimicrobial potency [2] and material degradation rates [3]. Furthermore, the alpha-amino group confers distinct peptide backbone geometry compared to omega-amino isomers, altering enzymatic recognition and polymer architecture . The following quantitative evidence demonstrates these non-interchangeable performance characteristics.

2-Aminoundecanoic Acid Comparative Performance


Antimicrobial Selectivity in Peptide Engineering

Incorporation of (S)-2-aminoundecanoic acid into the antimicrobial peptide anoplin at specific positions yields analogs with significantly improved antimicrobial activity against Escherichia coli and Staphylococcus aureus compared to native anoplin, while crucially retaining selectivity toward microbial membranes. This contrasts sharply with N-acylated anoplin derivatives, which exhibit a complete loss of selectivity despite gaining activity [1].

Antimicrobial peptides Peptide engineering Membrane selectivity

Tunable Polymer Crystallinity and Degradation

In the synthesis of biodegradable polyesteramide P(LA/AU) copolymers based on lactic acid and aminoundecanoic acid, increasing the proportion of aminoundecanoic acid units leads to a quantifiable increase in melting temperature and crystallinity, while water absorption and degradation rate decrease correspondingly [1]. This tunability is not observed with shorter-chain analogs like 2-aminodecanoic acid (C10), which would yield different thermal and degradation profiles due to altered chain flexibility and hydrophobicity [2].

Biodegradable polymers Polyesteramide Material science

Lipoxygenase Inhibition Profile

2-Aminoundecanoic acid has been identified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, also inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. This multi-target profile differentiates it from structurally similar compounds like 2-aminodecanoic acid, which exhibits a different biological activity profile including plant growth retardation and opioid receptor modulation [2], underscoring the functional divergence driven by chain length.

Enzyme inhibition Lipoxygenase Inflammation

2-Aminoundecanoic Acid Application Scenarios


Engineering Selective Antimicrobial Peptides

Researchers designing next-generation antimicrobial peptides should procure (S)-2-aminoundecanoic acid for site-specific incorporation into peptide backbones. As demonstrated by Slootweg et al. (2013) [1], this modification enhances antimicrobial activity against E. coli and S. aureus while maintaining a ≥10-fold selectivity window over hemolytic activity—a critical advantage over N-acylated derivatives that lose selectivity entirely. This scenario is ideal for programs focused on combating antibiotic-resistant pathogens while minimizing mammalian cell toxicity.

Synthesis of Tunable Biodegradable Polyesteramides

Material scientists developing biodegradable polymers for biomedical implants, drug delivery systems, or sustainable packaging should utilize 2-aminoundecanoic acid as a co-monomer with lactic acid. The quantitative relationship between aminoundecanoic acid content and material properties—specifically increased melting temperature and crystallinity with decreased water absorption and degradation rate—enables precise engineering of degradation kinetics and mechanical performance [2]. This tunability is not achievable with shorter-chain analogs, making 2-aminoundecanoic acid the monomer of choice for applications requiring tailored resorption timelines.

Investigating Lipoxygenase-Mediated Inflammation

Investigators studying arachidonic acid metabolism and inflammatory signaling should consider 2-aminoundecanoic acid as a tool compound or lead scaffold. Its established profile as a potent lipoxygenase inhibitor, with ancillary effects on formyltetrahydrofolate synthetase and cyclooxygenase, positions it as a valuable probe for dissecting eicosanoid pathways [3]. This application scenario is particularly relevant for academic and pharmaceutical laboratories exploring novel anti-inflammatory or anticancer mechanisms where lipoxygenase modulation is hypothesized to be beneficial.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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